Pertechnetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A gamma-emitting radionuclide imaging agent used for the diagnosis of diseases in many tissues, particularly in the gastrointestinal system, cardiovascular and cerebral circulation, brain, thyroid, and joints.

科学的研究の応用

Adsorption and Removal from Waste Effluents

Pertechnetate (TcO4-) is a significant component in low-activity waste fractions of legacy nuclear waste. Studies have focused on its adsorption and removal from waste effluents. A notable study involved the fabrication of a ZnO nanoparticle-anchored biochar composite, showing a strong sorption capacity for pertechnetate surrogates and selectivity against competing ions in radioactive effluents (Hu et al., 2019).

Immobilization of Technetium

The immobilization of technetium, as pertechnetate, is crucial for managing nuclear waste. The compound tetraphenylpyridinium pertechnetate has been synthesized and investigated for its potential in this regard. Its solubility has been studied in various pH conditions, providing insights into its suitability for nuclear waste immobilization (Mausolf et al., 2012).

Identification of Non-Pertechnetate Species in Waste

Significant research has been conducted on identifying non-pertechnetate species in nuclear waste. These studies aim to understand the transformation of pertechnetate under various conditions, influencing the strategies for its separation and immobilization (Schroeder et al., 2002).

Technetium Scintigraphy in Plants

The use of pertechnetate in plant physiology, particularly in understanding the transport and distribution of technetium in plants, has been explored. This research assists in assessing environmental risks and the incorporation of technetium into the food chain (Currie et al., 2010).

Technetium Ion Exchange in Laboratory Studies

Laboratory studies have examined the efficacy of materials like Purolite A530E in removing pertechnetate from simulated tank supernate. These studies contribute to the development of effective technetium separation processes for nuclear waste management (Duncan et al., 2012).

Photocatalytic Reduction in Aqueous Solutions

Research on the photocatalytic reduction of pertechnetate in aqueous solutions has shown promising results. This approach offers a novel method for removing pertechnetate from contaminated water, which is crucial for environmental protection (Deng et al., 2019).

Electrochemical Studies for Radiopharmaceuticals Quality Control

Electrochemical studies of pertechnetate have been conducted to develop new quality control methods for radiopharmaceuticals. This research is significant for improving the safety and effectiveness of diagnostic tests in nuclear medicine (Herlem et al., 2015).

特性

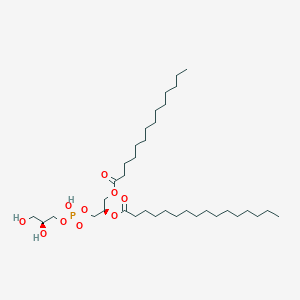

製品名 |

Pertechnetate |

|---|---|

分子式 |

TcO4(−) O4Tc- |

分子量 |

161.905 g/mol |

IUPAC名 |

oxido(trioxo)technetium |

InChI |

InChI=1S/4O.Tc/q;;;-1; |

InChIキー |

FXUHHSACBOWLSP-UHFFFAOYSA-N |

正規SMILES |

[O-][Tc](=O)(=O)=O |

同義語 |

99m-Pertechnetate, Tc 99mTcO4 99Tc Pertechnetate 99Tc-Pertechnetate 99TcmO4 Pertechnetate Pertechnetate Sodium Pertechnetate, Technetium Sodium Pertechnetate Tc 99m Sodium, Pertechnetate Tc 99m Pertechnetate Tc 99m-Pertechnetate Technetium 99mTc pertechnetate Technetium Pertechnetate Technetium Tc 99m O(4) Technetium Tc 99m Pertechnetate Technetium-99mTc-pertechnetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,3R,4R)-2-(2-amino-1H-imidazol-5-yl)-3,4-bis[[(4-bromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B1241268.png)

![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)

![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)